molecular formula C12H10N4O B8278494 2-Amino-4-methoxy-6-phenyl-pyrimidine-5-carbonitrile

2-Amino-4-methoxy-6-phenyl-pyrimidine-5-carbonitrile

Cat. No. B8278494
M. Wt: 226.23 g/mol
InChI Key: QIOKIXKSOALZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-6-phenyl-pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methoxy-6-phenyl-pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methoxy-6-phenyl-pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4-methoxy-6-phenyl-pyrimidine-5-carbonitrile

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

2-amino-4-methoxy-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H10N4O/c1-17-11-9(7-13)10(15-12(14)16-11)8-5-3-2-4-6-8/h2-6H,1H3,(H2,14,15,16)

InChI Key

QIOKIXKSOALZJO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1C#N)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 200 mg (0.87 mmol) 2-amino-4-chloro-6-phenyl-pyrimidine-5-carbonitrile in 5 ml methanol was added 0.4 ml (2.16 mmol) sodium methylate solution (5.4 M in methanol) and the mixture heated at reflux for 16 h. The reaction mixture was then concentrated in vacuo and the residue partitioned between ethyl acetate and water. The organic phase was dried over sodium sulfate and concentrated in vacuo to afford 130 mg (66%) 2-amino-4-methoxy-6-phenyl-pyrimidine-5-carbonitrile as a light yellow crystalline solid. ES-MS m/e (%): 227 (M+H+, 100).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.